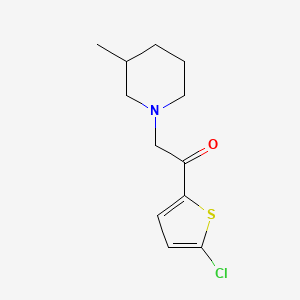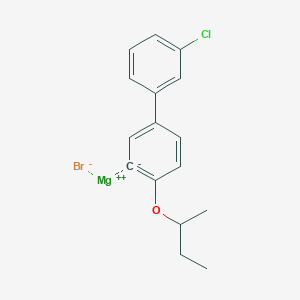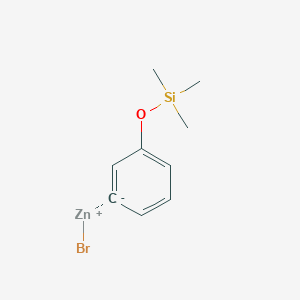![molecular formula C15H20O B14887961 (2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14887961.png)
(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound features a spiro[3.3]heptane core with a p-tolyl group and a methanol functional group. The spirocyclic structure imparts unique chemical and physical properties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol typically involves the formation of the spirocyclic core followed by the introduction of the p-tolyl group and the methanol functional group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction, and the methanol group can be added via a reduction reaction using a suitable reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Nitric acid, halogens, acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The p-tolyl group and methanol functional group can participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
(2-(Hydroxymethyl)spiro[3.3]heptan-2-yl)methanol: Similar spirocyclic structure with a hydroxymethyl group instead of a p-tolyl group.
2-(p-Tolyl)spiro[3.3]heptan-2-amine: Similar structure with an amine group instead of a methanol group.
2-azaspiro[3.3]heptane-derived amino acids: Spirocyclic compounds with amino acid functionalities.
Uniqueness
(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol is unique due to its specific combination of a spirocyclic core, p-tolyl group, and methanol functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H20O |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
[2-(4-methylphenyl)spiro[3.3]heptan-2-yl]methanol |
InChI |
InChI=1S/C15H20O/c1-12-3-5-13(6-4-12)15(11-16)9-14(10-15)7-2-8-14/h3-6,16H,2,7-11H2,1H3 |
InChI Key |
QKWFKEGNKXGFKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC3(C2)CCC3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B14887888.png)
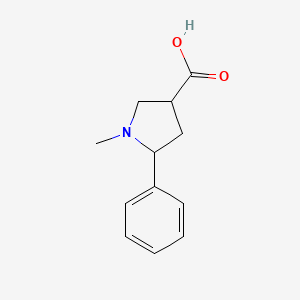
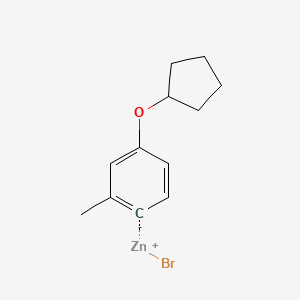
![(2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14887913.png)
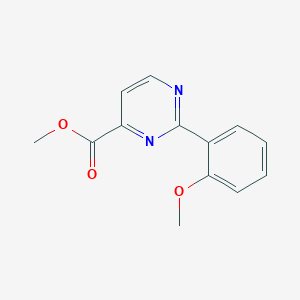
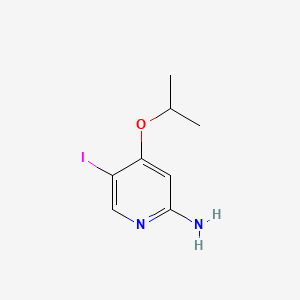
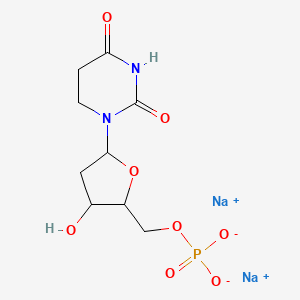
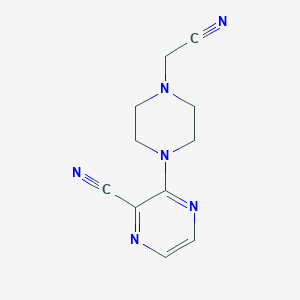
![2-Amino-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclohexadeca[b]furan-3-carbonitrile](/img/structure/B14887938.png)
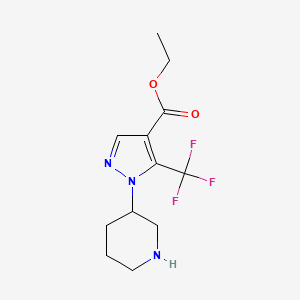
![(3aR,6aS)-5-Benzyl-3-(3,4-dimethoxy-phenyl)-3a,6a-dihydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B14887951.png)
